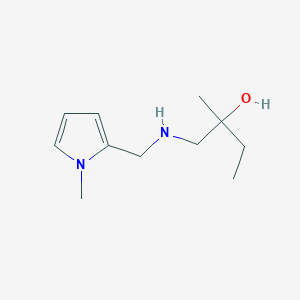

2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol

Description

2-Methyl-1-(((1-methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol is a tertiary amino alcohol characterized by a pyrrole-derived substituent and a hydroxyl group at the C2 position of a branched butanol backbone. Its synthesis likely involves nucleophilic substitution or reductive amination, given structural parallels to intermediates described in pharmaceutical workflows (e.g., ).

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-methyl-1-[(1-methylpyrrol-2-yl)methylamino]butan-2-ol |

InChI |

InChI=1S/C11H20N2O/c1-4-11(2,14)9-12-8-10-6-5-7-13(10)3/h5-7,12,14H,4,8-9H2,1-3H3 |

InChI Key |

AEQUILNRWZWODD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CNCC1=CC=CN1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol typically involves the condensation of a pyrrole derivative with an appropriate amine and subsequent reduction. The reaction conditions often include the use of a strong base and a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

Reduction: The pyrrole ring can be reduced under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, reduced pyrrole derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism

The positional isomer 4-(((1-methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol (CAS 1341434-55-6, ) shares the same functional groups but differs in the hydroxyl group’s position (C4 vs. C2 in the target compound). This isomerism may influence:

- Solubility : The C2 hydroxyl group in the target compound could enhance intramolecular hydrogen bonding, reducing polarity compared to the C4 isomer.

- Stereoelectronic Effects: The proximity of the hydroxyl and amino groups in the target compound may stabilize specific conformations, affecting reactivity or binding interactions.

Substituent Variations

- Arbaclofen Placarbil (CAS 847353-30-4, ): Contains a 2-methyl-1-[(2-methylpropanoyl)oxy]propoxy backbone but incorporates a chlorophenyl group and carboxylate moiety. These substituents confer pharmacological activity (e.g., treatment of spasticity and GERD), highlighting how bulkier, electronegative groups enhance target engagement compared to the pyrrole-containing target compound.

- (R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate (): Features a trifluoromethylated aromatic system and stereochemical specificity (R-configuration). The trifluoromethyl groups increase lipophilicity and metabolic stability, contrasting with the target compound’s pyrrole-methyl group, which may prioritize π-π interactions.

Stereochemical Considerations

The (R)-configured pyrrolidine derivative in underscores the importance of chirality in biological activity.

Research Findings and Implications

Structural Analysis Tools

Crystallographic software (SHELX, ; ORTEP-3, ) is critical for confirming the stereochemistry and conformation of such compounds. For example, SHELXL’s refinement capabilities could resolve positional isomerism or hydrogen-bonding networks in the target compound.

Pharmacological Potential

While direct data are absent, structural analogs like Arbaclofen Placarbil () imply that introducing electronegative or aromatic substituents could modulate the target compound’s bioactivity. For instance, replacing the pyrrole group with a sulfonamide (as in ’s Tos group) might enhance binding to serine proteases.

Biological Activity

2-Methyl-1-(((1-methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol, also referred to by its CAS number 1477832-20-4, is a compound with potential pharmacological applications. Its structure features a pyrrole ring, which is known for its biological activity, particularly in the fields of neuroscience and antimicrobial research. This article reviews the biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing a pyrrole moiety. In a study examining various pyrrole derivatives, certain compounds exhibited substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the 1-methylpyrrole structure in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Neuropharmacological Effects

The compound has shown promising results in preclinical studies related to neuropharmacology. Specifically, it has been investigated for its potential as an antipsychotic agent. Compounds similar to this compound have demonstrated affinity for dopamine D₂ and serotonin 5-HT₁A receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders .

A notable study reported that pyrrole Mannich bases exhibited significant inhibition of conditioned avoidance response (CAR) in animal models, suggesting potential antipsychotic activity without the common side effects associated with traditional treatments .

Cytotoxicity and Antitumor Activity

In vitro studies have also explored the cytotoxic effects of compounds similar to this compound against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively. For instance, one study demonstrated that modifications in the pyrrole structure could significantly enhance cytotoxicity against human cancer cell lines, particularly in breast and colon cancers .

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of pyrrole derivatives included testing against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values as low as 46.9 μg/mL, highlighting their potential as novel antibacterial agents .

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing antipsychotic properties, compounds derived from pyrrole were administered to rats exhibiting psychotic symptoms. The results showed a significant reduction in symptoms without inducing extrapyramidal side effects, which are common with many antipsychotic drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.